molecular formula C12H11N5 B12588811 Propanedinitrile, (2-azidoethyl)(phenylmethyl)- CAS No. 649759-74-0

Propanedinitrile, (2-azidoethyl)(phenylmethyl)-

Cat. No.: B12588811
CAS No.: 649759-74-0
M. Wt: 225.25 g/mol
InChI Key: LETKBWZRWIEGKH-UHFFFAOYSA-N
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Description

Propanedinitrile, (2-azidoethyl)(phenylmethyl)- is a chemical compound with the molecular formula C11H9N3 It is characterized by the presence of a phenylmethyl group and an azidoethyl group attached to a propanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (2-azidoethyl)(phenylmethyl)- typically involves the reaction of benzyl cyanide with 2-azidoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of Propanedinitrile, (2-azidoethyl)(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (2-azidoethyl)(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation conditions are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Substituted azido derivatives.

Scientific Research Applications

Propanedinitrile, (2-azidoethyl)(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, (2-azidoethyl)(phenylmethyl)- involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. The nitrile groups can also interact with nucleophiles, leading to the formation of various derivatives with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, (phenylmethylene)-: Similar structure but lacks the azidoethyl group.

    Propanedinitrile, (2-phenyldiazenyl)-2-(phenylmethyl)-: Contains a diazenyl group instead of an azido group.

Uniqueness

Propanedinitrile, (2-azidoethyl)(phenylmethyl)- is unique due to the presence of both azido and nitrile functional groups, which confer distinct reactivity and potential applications. The azido group allows for click chemistry applications, while the nitrile groups provide versatility in chemical transformations.

Properties

CAS No.

649759-74-0

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

2-(2-azidoethyl)-2-benzylpropanedinitrile

InChI

InChI=1S/C12H11N5/c13-9-12(10-14,6-7-16-17-15)8-11-4-2-1-3-5-11/h1-5H,6-8H2

InChI Key

LETKBWZRWIEGKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CCN=[N+]=[N-])(C#N)C#N

Origin of Product

United States

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